Cas no 1025745-87-2 (2-FLUORO-5-METHYL-3-(TRIBUTYLSTANNYL)PYRIDINE)
2-FLUORO-5-METHYL-3-(TRIBUTYLSTANNYL)PYRIDINE Chemical and Physical Properties
Names and Identifiers
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- 2-FLUORO-5-METHYL-3-(TRIBUTYLSTANNYL)PYRIDINE
- PC1188
- Pyridine, 2-fluoro-5-methyl-3-(tributylstannyl)-
- AKOS015843118
- DTXSID80586034
- 1025745-87-2
- MFCD09025799
- SCHEMBL1851761
- CS-0088252
- J-509451
- SY318947
- tributyl-(2-fluoro-5-methylpyridin-3-yl)stannane
- 2-fluoro-5-methyl-3-(tributylstannyl)pyridine, AldrichCPR
-
- MDL: MFCD09025799
- Inchi: 1S/C6H5FN.3C4H9.Sn/c1-5-2-3-6(7)8-4-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3;
- InChI Key: MLHSJTGMZLOEIW-UHFFFAOYSA-N
- SMILES: [Sn](C1C(=NC=C(C)C=1)F)(CCCC)(CCCC)CCCC
Computed Properties
- Exact Mass: 401.15400
- Monoisotopic Mass: 401.154081g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Solubility: Insuluble (1.3E-3 g/L) (25 ºC),
- PSA: 12.89000
- LogP: 5.58520
2-FLUORO-5-METHYL-3-(TRIBUTYLSTANNYL)PYRIDINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 069553-500mg |
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine |
1025745-87-2 | 500mg |
$227.00 | 2023-09-08 | ||
| Matrix Scientific | 069553-1g |
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine |
1025745-87-2 | 1g |
$322.00 | 2023-09-08 | ||
| Matrix Scientific | 069553-5g |
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine |
1025745-87-2 | 5g |
$992.00 | 2023-09-08 | ||
| Chemenu | CM176202-5g |
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine |
1025745-87-2 | 95% | 5g |
$746 | 2021-08-05 | |
| TRC | F597250-25mg |
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine |
1025745-87-2 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | F597250-50mg |
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine |
1025745-87-2 | 50mg |
$92.00 | 2023-05-18 | ||
| TRC | F597250-100mg |
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine |
1025745-87-2 | 100mg |
$144.00 | 2023-05-18 | ||
| TRC | F597250-250mg |
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine |
1025745-87-2 | 250mg |
$253.00 | 2023-05-18 | ||
| Alichem | A029183855-5g |
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine |
1025745-87-2 | 95% | 5g |
$845.88 | 2023-09-04 | |
| Apollo Scientific | PC1188-1g |
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine |
1025745-87-2 | 1g |
£188.00 | 2023-09-02 |
2-FLUORO-5-METHYL-3-(TRIBUTYLSTANNYL)PYRIDINE Suppliers
2-FLUORO-5-METHYL-3-(TRIBUTYLSTANNYL)PYRIDINE Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-FLUORO-5-METHYL-3-(TRIBUTYLSTANNYL)PYRIDINE
Introduction to 2-FLUORO-5-METHYL-3-(TRIBUTYLSTANNYL)PYRIDINE (CAS No. 1025745-87-2)
2-FLUORO-5-METHYL-3-(TRIBUTYLSTANNYL)PYRIDINE, identified by its CAS number 1025745-87-2, is a specialized organotin compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. The presence of both fluorine and methyl substituents on the pyridine ring, coupled with the stannyl group, imparts unique reactivity that makes it a valuable tool for medicinal chemists.
The structural features of 2-FLUORO-5-METHYL-3-(TRIBUTYLSTANNYL)PYRIDINE contribute to its versatility in synthetic applications. The fluorine atom, known for its electron-withdrawing properties, can influence the electronic environment of the pyridine ring, thereby modulating its reactivity in various chemical transformations. Additionally, the methyl group at the 5-position introduces steric hindrance, which can be exploited to control regioselectivity in reactions. The butylstannyl moiety, on the other hand, is a well-established leaving group in cross-coupling reactions, making this compound an excellent precursor for constructing more complex molecular architectures.
In recent years, there has been a surge in research focused on developing new methodologies for C-F bond activation and functionalization. 2-FLUORO-5-METHYL-3-(TRIBUTYLSTANNYL)PYRIDINE has emerged as a key intermediate in these studies due to its ability to participate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, allowing for the efficient construction of carbon-carbon bonds that are essential for many pharmacophores. For instance, studies have demonstrated its utility in Suzuki-Miyaura and Stille couplings, where it serves as a precursor for introducing fluorinated pyridine derivatives into larger molecular frameworks.
The pharmaceutical industry has shown particular interest in fluorinated pyridines due to their prevalence in approved drugs and their potential to enhance metabolic stability and binding affinity. 2-FLUORO-5-METHYL-3-(TRIBUTYLSTANNYL)PYRIDINE provides a straightforward route to access these motifs, enabling medicinal chemists to rapidly explore new chemical space. Its application in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs has been explored in several recent publications. These studies highlight its role as a building block for developing next-generation therapeutics.
From a synthetic chemistry perspective, 2-FLUORO-5-METHYL-3-(TRIBUTYLSTANNYL)PYRIDINE offers several advantages over traditional reagents. The butylstannyl group is relatively stable under ambient conditions but can be selectively removed under mild conditions using hydrogenolysis or other dehalogenation methods. This allows for precise control over reaction outcomes and minimizes unwanted side products. Furthermore, the compound's compatibility with a wide range of catalysts and ligands makes it adaptable to various synthetic strategies.
Recent advances in flow chemistry have also leveraged 2-FLUORO-5-METHYL-3-(TRIBUTYLSTANNYL)PYRIDINE for scalable and efficient synthesis. Flow systems provide advantages such as improved reproducibility, better control over reaction parameters, and reduced solvent consumption. These benefits are particularly valuable when producing large quantities of intermediates for clinical trials or commercialization. Several research groups have reported successful implementations of this compound in continuous-flow processes, demonstrating its potential for industrial applications.
The safety profile of 2-FLUORO-5-METHYL-3-(TRIBUTYLSTANNYL)PYRIDINE is another critical consideration in its use. While organotin compounds require careful handling due to their reactivity with moisture and air, proper storage and handling protocols mitigate these risks effectively. Researchers have developed protocols for handling this compound under inert atmospheres to prevent degradation and ensure consistent performance in synthetic applications.
In conclusion,2-FLUORO-5-METHYL-3-(TRIBUTYLSTANNYL)PYRIDINE (CAS No. 1025745-87-2) is a versatile and valuable intermediate with significant applications in pharmaceutical research and industrial synthesis. Its unique structural features make it an ideal candidate for constructing fluorinated pyridine derivatives, which are crucial components of many modern drugs. As research continues to uncover new methodologies for utilizing this compound, its importance is likely to grow further within the chemical and pharmaceutical communities.
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